3,4,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
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Overview
Description
2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- is a complex organic compound with the molecular formula C18H15N3O3S. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including a carboxamide, trimethyl substitutions, and a thienyl-oxadiazolyl moiety, makes this compound highly versatile and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carboxylic acid with appropriate amines and thiophene derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production. Purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxamide derivatives: Compounds with similar benzofuran cores but different substituents.
Thiazole derivatives: Compounds containing thiazole rings, which exhibit similar biological activities.
Thiophene derivatives: Compounds with thiophene rings, known for their applications in materials science and medicine.
Uniqueness
The uniqueness of 2-Benzofurancarboxamide, 3,4,6-trimethyl-N-[4-(2-thienyl)-1,2,5-oxadiazol-3-yl]- lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications, from drug development to materials science .
Properties
CAS No. |
898652-06-7 |
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Molecular Formula |
C18H15N3O3S |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,4,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3S/c1-9-7-10(2)14-11(3)16(23-12(14)8-9)18(22)19-17-15(20-24-21-17)13-5-4-6-25-13/h4-8H,1-3H3,(H,19,21,22) |
InChI Key |
OYOGRFPKLZJDGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=C1)C(=O)NC3=NON=C3C4=CC=CS4)C)C |
Origin of Product |
United States |
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